- Preparation method of cyproconazole, China, , ,
Cas no 94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane)

94361-26-9 structure
اسم المنتج:2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
كاس عدد:94361-26-9
وسط:C13H15ClO
ميغاواط:222.710602998734
CID:1984195
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane
- Oξrane, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)-
- T3OTJ BR DG&
- BY1&
- - AL3TJ
- 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (ACI)
-
- نواة داخلي: 1S/C13H15ClO/c1-9(10-2-3-10)13(8-15-13)11-4-6-12(14)7-5-11/h4-7,9-10H,2-3,8H2,1H3
- مفتاح Inchi: QKTOXOPFYCOLPV-UHFFFAOYSA-N
- ابتسامات: ClC1C=CC(C2(CO2)C(C2CC2)C)=CC=1
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Tetrahydrothiophene Solvents: Acetonitrile ; 50 °C; overnight, 50 °C → 100 °C
1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C
1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C
1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C
1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Dimethyl sulfide Solvents: Dimethylformamide ; overnight, rt
1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt
1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt
المراجع
- New synthetic method of cyproconazoleHuaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 rt; 10 h, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 rt; 10 h, rt
المراجع
- Preparation method of cyproconazole, China, , ,
طريقة الإنتاج 4
رد فعل الشرط
المراجع
- Antifungal 1,2,4-triazolyl derivatives having a 5-sulfur substituent, United States, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide ; rt → 70 °C; 3 h, 70 - 80 °C; 80 °C → rt
1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C
1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C
المراجع
- Method for preparing ethylene oxide derivative, China, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt → 40 °C
1.2 120 min, 40 °C; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C
1.2 120 min, 40 °C; 2 h, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C
المراجع
- Process for preparation of epoxides from aldehydes or ketones, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium bromide Solvents: Thioanisole ; 60 - 65 °C; 65 °C → 70 °C; 1 h, 65 - 70 °C; 70 °C → 60 °C
1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C
1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C
المراجع
- Method for preparing triazole germicide, China, , ,
طريقة الإنتاج 8
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 60 - 90 min, reflux
المراجع
- New preparation method of cyproconazole with high yield, China, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 Solvents: Acetonitrile ; 10 h, rt
1.2 Reagents: Sodium methoxide ; 0.5 h, rt
1.3 Solvents: Acetonitrile ; 10 h, rt
المراجع
- Studies on synthesis of cyproconazoleXiandai Nongyao, 2004, 3(4), 10-12,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; 0 °C; 16 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt
المراجع
- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Dimethyl sulfide , Potassium hydroxide Solvents: Isobutanol
المراجع
- Method for preparing cyproconazole, China, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Zinc , Cuprous chloride Catalysts: Acetyl chloride Solvents: Dichloromethane ; 10 - 12 min, rt
1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C
1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C
المراجع
- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: tert-Butanol Solvents: Ethyl sulfide ; 4 h, 35 °C
1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C
1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C
المراجع
- Process for preparing cyproconazole, China, , ,
طريقة الإنتاج 15
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Raw materials
- Dibromomethane
- 2-(4-Chlorophenyl)-2-(1-methyl-2-propen-1-yl)oxirane
- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- butyl methyl sulphide
- Sulfuric acid,monomethyl ester
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Preparation Products
2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane الوثائق ذات الصلة
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
5. Book reviews
94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane) منتجات ذات صلة
- 34293-67-9(methyl 3-hydroxy-2-methylbutanoate)
- 1105191-64-7([5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid)
- 2705984-74-1((2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)(methyl)sulfane)
- 146145-08-6((2S)-2-(naphthalen-2-yl)oxirane)
- 1415898-34-8(Benzyl 1-(2,2-dimethoxyethylamino)-2-methyl-1-oxopropan-2-ylcarbamate)
- 60816-17-3(Cholesterol-d)
- 1213194-53-6((3R)-3-amino-3-(5-nitrofuran-2-yl)propan-1-ol)
- 2228248-58-4(2-Nitro-5-(piperidin-3-yloxy)phenol)
- 2228226-45-5(1-(2-bromopyridin-3-yl)methylcyclopropan-1-ol)
- 2172320-32-8(2-(1-amino-octahydropentalen-1-yl)acetamide)
الموردين الموصى بهم
PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
مورد الصين
كميّة كبيرة

Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر
